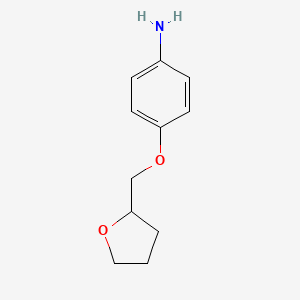

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Description

Properties

IUPAC Name |

4-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTTYRMUFWQXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424400 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91246-63-8 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical principles with established experimental protocols to empower researchers in their investigations.

Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C₁₁H₁₅NO₂ | - |

| Molecular Weight | 193.24 g/mol | - |

| CAS Number | 91246-63-8 | - |

| Appearance | Solid (predicted) | - |

| pKa (of the conjugate acid) | ~5.0 - 5.5 (Estimated) | Based on substituted anilines |

| Aqueous Solubility | Low (Predicted) | Qualitative estimation |

Note on pKa Estimation: The basicity of aniline is significantly influenced by substituents on the aromatic ring. The pKa of the conjugate acid of aniline is approximately 4.6. The 4-(tetrahydro-furan-2-ylmethoxy) group is an alkoxy substituent, which is generally considered to be an electron-donating group through resonance. This electron-donating effect increases the electron density on the nitrogen atom of the amino group, making it more basic than aniline. Therefore, the pKa of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is predicted to be slightly higher than that of aniline.

Factors Influencing Basicity

The basicity of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is a critical parameter influencing its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following diagram illustrates the key factors determining the basicity of this molecule.

Caption: Factors influencing the basicity of the target molecule.

Experimental Protocols

To facilitate further research and validation of the estimated properties, this section provides detailed experimental protocols for the determination of pKa and solubility.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1]

Workflow:

Caption: Workflow for pKa determination.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine and dissolve it in a suitable solvent system (e.g., a 1:1 mixture of methanol and water) to a final concentration of approximately 1-5 mM.[2] The use of a co-solvent may be necessary due to the predicted low aqueous solubility.

-

Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL) from a burette.[3]

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until a clear inflection point is observed in the pH curve.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

-

The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the volume of titrant added is half of that at the equivalence point).[1]

-

The shake-flask method is the gold standard for determining the thermodynamic solubility of a substance.[4][5][6]

Workflow:

Caption: Workflow for solubility determination.

Methodology:

-

Preparation:

-

Add an excess amount of solid 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine to a flask containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values). The presence of undissolved solid at the end of the experiment is crucial.[7]

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the necessary equilibration time.[4]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the chosen filtration membrane does not adsorb the compound.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound under the experimental conditions.

-

Potential Biological Significance

While no specific biological activities have been reported for 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, the alkoxy aniline scaffold is present in numerous biologically active molecules. This suggests that the title compound could be a valuable building block in drug discovery programs.

Caption: Potential biological activities of related compounds.

Derivatives of alkoxy anilines have been investigated for a range of therapeutic applications, including as inhibitors of TNF-α and IL-6, and in the development of kinase inhibitors for oncology.[8][9] The tetrahydrofuran moiety is also a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.[10]

This technical guide provides a foundational understanding of the basic properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine and offers detailed protocols for the experimental determination of its key physicochemical parameters. This information is intended to support further research and development efforts involving this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. oecd.org [oecd.org]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((tetrahydrofuran-2-yl)methoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-((tetrahydrofuran-2-yl)methoxy)aniline. Due to the limited availability of experimental data in the public domain, this document focuses on its structural features, predicted physicochemical and spectroscopic properties, and a probable synthetic route. Furthermore, it explores the potential biological significance of this molecule by examining the well-documented roles of its constituent tetrahydrofuran and aniline moieties in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds in drug discovery and development.

Chemical Structure and Identification

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical entity that incorporates a p-substituted aniline ring with a (tetrahydrofuran-2-yl)methoxy group. The core structure consists of an aniline molecule where the hydrogen atom at the para-position of the amino group is substituted by a methoxy group, which in turn is attached to a tetrahydrofuran ring at the 2-position.

Table 1: Chemical Identification of 4-((tetrahydrofuran-2-yl)methoxy)aniline

| Identifier | Value | Source(s) |

| IUPAC Name | 4-((tetrahydrofuran-2-yl)methoxy)aniline | N/A |

| CAS Number | 91246-68-3 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| SMILES String | Nc1ccc(OCC2CCCO2)cc1 | [1] |

| Physical Form | Solid | [1] |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Melting Point | Solid at room temperature | The presence of polar functional groups (amine and ether) and the overall molecular weight suggest a solid state. |

| Boiling Point | > 200 °C | High boiling point is expected due to the molecular weight and polar nature of the compound. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The aniline and tetrahydrofuran moieties confer some polarity, but the overall structure is largely organic. |

| pKa (of the anilinium ion) | ~4-5 | The electron-donating effect of the ether linkage may slightly increase the basicity compared to aniline. |

Spectroscopic Data (Predicted)

While experimental spectra for 4-((tetrahydrofuran-2-yl)methoxy)aniline are not available, a predicted analysis based on the known spectral characteristics of aniline and tetrahydrofuran derivatives can be informative for its identification.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.6-7.0 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring. Amine Protons: A broad singlet (approx. δ 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration. Tetrahydrofuran Methylene Protons: A series of multiplets in the aliphatic region (approx. δ 1.6-4.2 ppm). The protons on the carbon adjacent to the ether oxygen (C5 of THF) and the methylene bridge will be the most downfield. Tetrahydrofuran Methine Proton: A multiplet (approx. δ 4.0-4.3 ppm) for the proton at the C2 position of the THF ring. |

| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (approx. δ 114-152 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon attached to the nitrogen will also be significantly deshielded. Tetrahydrofuran Carbons: Four signals in the aliphatic region (approx. δ 25-78 ppm). The carbons adjacent to the ether oxygen will have the highest chemical shifts. Methylene Bridge Carbon: A signal around δ 70-75 ppm. |

| IR Spectroscopy | N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. C-N Stretching: A band around 1250-1350 cm⁻¹. C-O-C Stretching: A strong band in the region of 1050-1150 cm⁻¹ corresponding to the ether linkages. Aromatic C-H Stretching: Bands above 3000 cm⁻¹. Aromatic C=C Bending: Bands in the region of 1500-1600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 193.11. Fragmentation: Expect fragmentation patterns corresponding to the loss of the tetrahydrofuran-methoxy group and cleavage of the ether linkage. |

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

The most plausible and widely used method for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-aminophenol would react with 2-(chloromethyl)tetrahydrofuran.

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Methodology (General Protocol):

-

Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a polar apathetic solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature to facilitate the formation of the phenoxide ion.

-

Nucleophilic Substitution: 2-(Chloromethyl)tetrahydrofuran is added to the reaction mixture. The reaction is then heated (typically between 60-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Potential Applications in Drug Development and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for 4-((tetrahydrofuran-2-yl)methoxy)aniline, its structural components, the aniline and tetrahydrofuran moieties, are prevalent in many biologically active compounds.

-

Aniline Moiety: The aniline scaffold is a key component in a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases.

-

Tetrahydrofuran Moiety: The tetrahydrofuran ring is often incorporated into drug candidates to improve their pharmacokinetic properties. It can enhance solubility, metabolic stability, and act as a scaffold to orient other functional groups for optimal interaction with biological targets.

Given the presence of these two pharmacophorically important groups, 4-((tetrahydrofuran-2-yl)methoxy)aniline could serve as a valuable building block for the synthesis of novel compounds targeting a variety of signaling pathways. One such hypothetical pathway could involve the inhibition of a protein kinase.

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with a structure that suggests potential for applications in medicinal chemistry. While detailed experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its chemical identity, predicted properties, and a viable synthetic strategy. The presence of both the aniline and tetrahydrofuran motifs makes it an attractive scaffold for the design and synthesis of novel molecules with potential therapeutic value. Further research is warranted to synthesize and characterize this compound and to explore its biological activities in various therapeutic areas.

References

An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine (CAS No. 91246-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, a key building block in contemporary medicinal chemistry. The document details its chemical and physical properties, outlines a robust laboratory-scale synthesis protocol, and explores its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a critical resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, offering insights into the compound's synthesis, characterization, and strategic utility.

Introduction

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, also known as 4-((tetrahydrofuran-2-yl)methoxy)aniline, is a bifunctional organic molecule featuring a substituted aniline core. The presence of both a nucleophilic amino group and a tetrahydrofuran moiety makes it a valuable intermediate in the synthesis of complex molecular architectures. The tetrahydrofuran ring, in particular, is a common motif in medicinal chemistry, often employed to enhance solubility, metabolic stability, and to modulate the pharmacokinetic profile of drug candidates. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| CAS Number | 91246-63-8 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Appearance | Solid (form) | |

| InChI | 1S/C11H15NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2 | |

| InChI Key | BDTTYRMUFWQXNJ-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(OCC2CCCO2)cc1 |

Synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

The most common and practical laboratory-scale synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is achieved through a Williamson ether synthesis.[1][2][3][4][5] This method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-aminophenol acts as the nucleophile, attacking an electrophilic tetrahydrofurfuryl derivative.

Reaction Scheme

References

Spectral Data of 4-((tetrahydrofuran-2-yl)methoxy)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring an aniline core linked to a tetrahydrofuran moiety via a methoxy bridge, presents a unique scaffold for the design of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the available spectral data and a plausible synthetic route for this compound. However, a thorough search of scientific literature and chemical databases reveals a significant lack of publicly available experimental spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. While the compound is listed by several chemical suppliers, detailed characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are not provided.

In the absence of direct experimental data, this guide will present predicted spectral information and a generalized synthetic protocol based on established chemical principles for analogous structures. It is crucial to note that the following information should be considered theoretical and requires experimental verification.

Predicted Spectral Data

Due to the absence of experimentally obtained spectra, the following tables summarize predicted spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. These predictions are based on computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7-6.8 | d | 2H | Ar-H (ortho to -O) |

| ~ 6.6-6.7 | d | 2H | Ar-H (ortho to -NH₂) |

| ~ 4.2-4.3 | m | 1H | O-CH (in THF ring) |

| ~ 3.8-4.0 | m | 2H | O-CH₂ (exocyclic) |

| ~ 3.7-3.9 | m | 2H | O-CH₂ (in THF ring) |

| ~ 3.5 | br s | 2H | -NH₂ |

| ~ 1.8-2.1 | m | 4H | -CH₂-CH₂- (in THF ring) |

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 152 | Ar-C-O |

| ~ 141 | Ar-C-NH₂ |

| ~ 116 | Ar-CH (ortho to -O) |

| ~ 115 | Ar-CH (ortho to -NH₂) |

| ~ 77 | O-CH (in THF ring) |

| ~ 73 | O-CH₂ (exocyclic) |

| ~ 68 | O-CH₂ (in THF ring) |

| ~ 30 | -CH₂- (in THF ring) |

| ~ 25 | -CH₂- (in THF ring) |

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretch (aniline) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Strong | C=C stretch (aromatic) |

| 1510-1480 | Strong | N-H bend (aniline) |

| 1250-1200 | Strong | C-O-C stretch (aryl ether) |

| 1100-1000 | Strong | C-O-C stretch (aliphatic ether) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 193.24 | [M]⁺ (Molecular Ion) |

| 108 | [H₂N-C₆H₄-O]⁺ |

| 85 | [C₅H₉O]⁺ (tetrahydrofurfuryl fragment) |

Proposed Synthetic Pathway and Experimental Protocol

A plausible method for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is the Williamson ether synthesis, a well-established reaction for forming ethers. This would involve the reaction of a p-aminophenoxide salt with a suitable tetrahydrofurfuryl halide or tosylate.

Signaling Pathway of the Proposed Synthesis

Caption: Proposed Williamson ether synthesis for 4-((tetrahydrofuran-2-yl)methoxy)aniline.

General Experimental Protocol

-

Deprotonation of p-Aminophenol: To a solution of p-aminophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), a strong base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of gas ceases, indicating the formation of the p-aminophenoxide salt.

-

Nucleophilic Substitution: Tetrahydrofurfuryl chloride or bromide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and may require heating (e.g., 60-80 °C) for several hours to proceed to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-((tetrahydrofuran-2-yl)methoxy)aniline.

-

Characterization: The purified product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and analysis of the target compound.

Conclusion

While 4-((tetrahydrofuran-2-yl)methoxy)aniline is a commercially available compound, there is a notable lack of published experimental spectral data. This guide has provided a theoretical framework for its spectral properties and a plausible synthetic route. It is imperative that researchers undertaking the synthesis and use of this compound perform thorough experimental characterization to validate its structure and purity. The information presented here serves as a valuable starting point for such investigations in the fields of medicinal chemistry and drug discovery.

In-Depth Technical Guide: Spectroscopic and Mass Spectrometric Analysis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic and Mass Spectrometry Data

The following tables summarize the predicted quantitative data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. These predictions are derived from established principles of NMR and MS, and by analogy to structurally related compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.75 | d | 2H | Ar-H (ortho to -O) |

| ~ 6.65 | d | 2H | Ar-H (ortho to -NH₂) |

| ~ 4.20 | m | 1H | O-CH-CH₂ (THF) |

| ~ 3.95 | m | 2H | Ar-O-CH₂ |

| ~ 3.85 | m | 1H | O-CH₂-CH (THF) |

| ~ 3.75 | m | 1H | O-CH₂-CH (THF) |

| ~ 3.60 | br s | 2H | -NH₂ |

| ~ 2.00 | m | 1H | CH₂ (THF) |

| ~ 1.90 | m | 2H | CH₂ (THF) |

| ~ 1.65 | m | 1H | CH₂ (THF) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | Ar-C (C-O) |

| ~ 141.0 | Ar-C (C-N) |

| ~ 116.0 | Ar-C (ortho to -O) |

| ~ 115.5 | Ar-C (ortho to -NH₂) |

| ~ 78.0 | O-CH-CH₂ (THF) |

| ~ 73.0 | Ar-O-CH₂ |

| ~ 68.0 | O-CH₂ (THF) |

| ~ 29.0 | CH₂ (THF) |

| ~ 26.0 | CH₂ (THF) |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment | Notes |

| 193 | [M]⁺ | Molecular ion peak. As an odd-electron species containing one nitrogen atom, its nominal molecular weight is odd, consistent with the Nitrogen Rule. |

| 122 | [M - C₄H₇O]⁺ | Loss of the tetrahydrofuryl radical. |

| 108 | [H₂N-C₆H₄-O]⁺ | Cleavage of the ether bond. |

| 93 | [C₆H₅NH₂]⁺ | Rearrangement and cleavage. |

| 71 | [C₄H₇O]⁺ | Tetrahydrofurfuryl cation, a common fragment for this moiety. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-((tetrahydrofuran-2-yl)methoxy)aniline.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are recommended.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[1]

-

If necessary, filter the solution to remove any particulate matter.[1]

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS source.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Data Analysis:

-

The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound (193.24 g/mol for C₁₁H₁₅NO₂).[2][3]

-

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic amines include the loss of HCN, while ethers often undergo α-cleavage.[4] The tetrahydrofuran moiety is expected to produce characteristic fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline. Due to the limited availability of experimental data for this specific compound, this document focuses on predicted properties derived from computational modeling and established analytical techniques for structurally similar compounds. It includes a proposed synthetic route via Williamson ether synthesis and outlines standard protocols for purification and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in utilizing this molecule.

Introduction

4-((Tetrahydrofuran-2-yl)methoxy)aniline is a unique chemical entity that combines an aniline core with a tetrahydrofuran moiety through an ether linkage. The aniline scaffold is a prevalent pharmacophore in numerous clinically approved drugs, while the tetrahydrofuran ring is a common structural motif in natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties.[1] The combination of these two fragments in 4-((tetrahydrofuran-2-yl)methoxy)aniline makes it an intriguing candidate for further investigation in drug discovery and materials science. This guide summarizes its key identifiers, predicted physicochemical properties, a plausible synthetic pathway, and standard analytical procedures.

Chemical and Physical Properties

Detailed experimental data for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not extensively available in public literature. Commercial suppliers, such as Sigma-Aldrich, provide the compound for early discovery research but do not offer comprehensive analytical data, placing the onus of identity and purity confirmation on the researcher. The following tables present a combination of available information and predicted data to guide laboratory work.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 4-((Tetrahydrofuran-2-yl)methoxy)aniline | - |

| CAS Number | 91246-63-8 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | Nc1ccc(OCC2CCCO2)cc1 | |

| InChI Key | BDTTYRMUFWQXNJ-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following properties have been predicted using computational models and are provided as estimates.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO). Limited solubility in water. | Based on the properties of aniline and ether-containing compounds. |

| pKa (of the conjugate acid) | ~4.5 - 5.0 | The ether group is expected to have a minor electronic effect on the basicity of the aniline nitrogen. |

| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity. |

Experimental Protocols

The following sections outline a generalized experimental protocol for the synthesis, purification, and characterization of 4-((tetrahydrofuran-2-yl)methoxy)aniline based on established organic chemistry principles.

Synthesis: Williamson Ether Synthesis

A plausible and common method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-aminophenol would be deprotonated to form a phenoxide, which then attacks a tetrahydrofurfuryl halide.

Reaction Scheme:

References

A Technical Guide to the Solubility Profile of 4-((tetrahydrofuran-2-yl)methoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a key intermediate in pharmaceutical and materials science research. In the absence of extensive public-domain data for this specific molecule, this document emphasizes the foundational principles of solubility and provides detailed, field-proven experimental protocols to enable researchers to generate robust and reliable solubility data. The guide delves into the structural rationale for its predicted solubility behavior by drawing comparisons with related aniline derivatives. A step-by-step methodology for the widely accepted shake-flask method is presented, ensuring a self-validating system for data generation. This whitepaper is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications ranging from reaction chemistry to formulation development.

Introduction: The Critical Role of Solubility

4-((tetrahydrofuran-2-yl)methoxy)aniline (CAS No. 91246-63-8) is a substituted aniline derivative incorporating both a hydrophilic amino group and a bulky, moderately polar tetrahydrofuran ether moiety. Its molecular structure suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and, in the pharmaceutical context, the bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in various organic solvents is therefore a prerequisite for efficient and successful process development.

This guide will first explore the predicted solubility of 4-((tetrahydrofuran-2-yl)methoxy)aniline based on its molecular structure and a comparative analysis with simpler, related molecules. The core of this document will then provide a detailed, actionable protocol for the experimental determination of its solubility, followed by guidance on data analysis and reporting.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 4-((tetrahydrofuran-2-yl)methoxy)aniline, we must first consider its molecular structure and key physicochemical properties.

Table 1: Physicochemical Properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Appearance | Solid | |

| SMILES String | Nc1ccc(OCC2CCCO2)cc1 |

The molecule can be deconstructed into three key components that influence its solubility:

-

The Aniline Moiety: The aromatic amine group (-NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor. Aniline itself is slightly soluble in water (approx. 3.6 g/L at 25°C) but exhibits good solubility in many organic solvents like ethanol, acetone, and chloroform due to van der Waals interactions and dipole-dipole interactions.[1] The basicity of the amino group also means its solubility can be significantly enhanced in acidic conditions through the formation of the anilinium salt.[1]

-

The Phenyl Ring: This aromatic ring is hydrophobic and contributes to the molecule's affinity for non-polar and aromatic solvents.

-

The (Tetrahydrofuran-2-yl)methoxy Group: This substituent introduces both polar and non-polar characteristics. The ether oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents. Tetrahydrofuran (THF) as a standalone solvent is miscible with water and a wide range of organic solvents, indicating its ability to engage in various intermolecular interactions. However, the overall bulk of this group may sterically hinder interactions with solvent molecules.

Predicted Solubility:

Based on the principle of "like dissolves like," we can make the following predictions:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran, where dipole-dipole interactions and hydrogen bonding with the ether and amine groups can occur.

-

Moderate to Low Solubility: Expected in non-polar aromatic solvents like toluene, where interactions will be primarily driven by the phenyl ring.

-

Low Solubility: Expected in non-polar aliphatic solvents such as hexane and cyclohexane, due to the overall polarity of the molecule.

-

Limited Aqueous Solubility: The hydrophobic phenyl ring and the bulky ether substituent are likely to result in low solubility in water, although it may be slightly higher than that of unsubstituted aniline due to the additional hydrogen bond acceptor site.

A structurally similar compound, 4-methoxyaniline, is known to be soluble in organic solvents like ethanol and ether but has limited water solubility.[3] This provides a reasonable benchmark for the expected behavior of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Experimental Determination of Thermodynamic Solubility

Given the lack of published quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[4]

Causality Behind Experimental Choices

The shake-flask method is chosen for its ability to ensure that the solvent is fully saturated with the solute, reaching a true thermodynamic equilibrium. The extended equilibration time allows for the dissolution process to overcome any kinetic barriers. The use of a constant temperature bath is critical as solubility is a temperature-dependent property. Analysis by a specific and sensitive method like High-Performance Liquid Chromatography (HPLC) ensures that the measured concentration is accurate and not influenced by potential impurities or degradants.

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an amount of 4-((tetrahydrofuran-2-yl)methoxy)aniline that is in excess of its expected solubility and add it to a series of glass vials. A key aspect of this method is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

-

Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath (e.g., set to 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic compounds.

-

-

Sampling and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase).

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

A calibration curve should be prepared using standards of known concentrations of 4-((tetrahydrofuran-2-yl)methoxy)aniline to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

-

The data should be presented in a clear, tabular format, including the mean and standard deviation for the triplicate measurements.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a structured table to facilitate comparison across different solvents.

Table 2: Experimentally Determined Solubility of 4-((tetrahydrofuran-2-yl)methoxy)aniline at 25°C (Example Template)

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | |

| Tetrahydrofuran | [Experimental Value] | [Calculated Value] | |

| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] | |

| Non-Polar Aromatic | Toluene | [Experimental Value] | [Calculated Value] |

| Non-Polar Aliphatic | n-Hexane | [Experimental Value] | [Calculated Value] |

| Aqueous | Water | [Experimental Value] | [Calculated Value] |

Conclusion

While specific solubility data for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not widely published, this technical guide provides a robust framework for its determination. By understanding the contributions of its constituent chemical moieties—the aniline group, the phenyl ring, and the tetrahydrofuran ether—researchers can make informed predictions about its solubility behavior. The detailed experimental protocol for the shake-flask method presented herein offers a reliable and self-validating system for generating the precise solubility data required for advanced research and development. This foundational knowledge is indispensable for the effective utilization of 4-((tetrahydrofuran-2-yl)methoxy)aniline in its various scientific and industrial applications.

References

An In-depth Technical Guide to the Safe Handling of 4-((tetrahydrofuran-2-yl)methoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 4-((tetrahydrofuran-2-yl)methoxy)aniline (CAS No: 91246-63-8). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document compiles available information and provides guidance based on the known hazards of its structural components: the aniline moiety and the tetrahydrofuran ether moiety.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not publicly available, the following table summarizes key identifiers.

| Property | Value |

| Chemical Name | 4-((tetrahydrofuran-2-yl)methoxy)aniline |

| CAS Number | 91246-63-8 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Physical Form | Solid |

Hazard Identification and Classification

Based on available information, 4-((tetrahydrofuran-2-yl)methoxy)aniline is classified as an eye irritant. The GHS classification information is summarized below.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation |

Potential Hazards Based on Structural Analogs:

-

Aniline Derivatives: Aniline and its derivatives are known to be toxic and can be absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis. Some aniline derivatives are also suspected carcinogens.

-

Tetrahydrofuran (THF) Ethers: Ethers, including those derived from THF, have a tendency to form explosive peroxides upon exposure to air and light, especially during storage.

Experimental Protocols for Safe Handling

Given the identified and potential hazards, a stringent experimental protocol is mandatory when working with 4-((tetrahydrofuran-2-yl)methoxy)aniline.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is recommended as a minimum:

-

Eye Protection: Chemical safety goggles are required. A face shield should be used when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to check the breakthrough time of the specific glove material.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant exposure, chemical-resistant aprons and sleeves should be considered.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

3.2. General Handling Procedure for Solid Chemicals

The following workflow outlines the general procedure for safely handling solid 4-((tetrahydrofuran-2-yl)methoxy)aniline in a laboratory setting.

Caption: General workflow for handling solid chemicals.

Storage and Disposal

4.1. Storage

-

Storage Class: 11 - Combustible Solids.

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place. To mitigate the risk of peroxide formation, consider storing under an inert atmosphere (e.g., nitrogen or argon). Containers should be dated upon receipt and opening.

4.2. Disposal

Dispose of 4-((tetrahydrofuran-2-yl)methoxy)aniline and any contaminated materials in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

First-Aid Measures

The following first-aid measures are based on general principles for handling hazardous chemicals and the known hazards of aniline and ether compounds.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Logical Relationship for Emergency Response

The following diagram illustrates the logical steps to take in the event of an accidental exposure to 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Caption: Decision tree for emergency response to exposure.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in chemical safety and have access to the most current safety information available. A comprehensive risk assessment should be performed before any new procedure involving this chemical is undertaken.

Biological significance of the tetrahydrofuran moiety in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved pharmaceuticals.[1][2] Its unique physicochemical properties, including polarity and the ability to act as a hydrogen bond acceptor, allow it to favorably interact with biological targets and improve the pharmacokinetic profiles of drug candidates.[3] This technical guide provides a comprehensive overview of the biological significance of the THF moiety in drug discovery, detailing its role in target binding, summarizing key quantitative data of prominent THF-containing drugs, providing detailed experimental protocols for their evaluation, and visualizing their mechanisms of action through signaling pathway diagrams. As of recent years, the U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a variety of clinical diseases, underscoring the therapeutic importance of this structural motif.[1][4][5]

Physicochemical Properties and Pharmacokinetic Influence

The THF moiety imparts specific physicochemical characteristics that are highly advantageous in drug design. As a moderately polar and aprotic structure, it can enhance a compound's aqueous solubility and modulate its lipophilicity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3] The oxygen atom in the THF ring can serve as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.[3] Furthermore, the conformational rigidity of the THF ring, compared to a linear ether, can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The THF scaffold is often employed as a bioisostere for other cyclic structures like cyclohexane or cyclopentane, offering an avenue to fine-tune a drug's properties without compromising its biological activity.[3]

Tetrahydrofuran-Containing Drugs: A Quantitative Overview

The versatility of the THF moiety is evident in the broad range of therapeutic areas where THF-containing drugs have made a significant impact. These include antiviral, anticancer, and antifungal agents. The following tables summarize key quantitative data for a selection of these drugs.

Table 1: In Vitro Biological Activity of Selected THF-Containing Drugs

| Drug | Therapeutic Area | Target | Assay | Value | Citation |

| Darunavir | Antiviral (HIV) | HIV-1 Protease | Enzyme Inhibition (Ki) | 16 pM | [6] |

| Antiviral (IC50) | 1.6 nM | [6] | |||

| Compound 4a | Antiviral (HIV) | HIV-1 Protease | Enzyme Inhibition (Ki) | 0.4 nM | [7] |

| Compound 10 | Antiviral (HIV) | HIV-1 Protease | Enzyme Inhibition (Ki) | 0.14 nM | [8] |

| Antiviral (EC50) | 8 nM | [8] | |||

| Eribulin | Anticancer | Tubulin | Growth Inhibition (IC50) | ≤10 nM (in SCLC lines) | [9] |

| Amphidinolide N | Anticancer | Not Specified | Cytotoxicity (IC50) | 0.05 ng/mL (L1210 cells) | [10] |

| Cytotoxicity (IC50) | 0.06 ng/mL (KB cells) | [10] | |||

| Posaconazole | Antifungal | Lanosterol 14α-demethylase | Antifungal Activity (MIC90) | 1 µg/mL (against yeasts & molds) | [11] |

| Antifungal Activity (GM MIC) | 0.71 µg/mL (C. glabrata) | [9] | |||

| Antifungal Activity (GM MIC) | 0.22 µg/mL (C. krusei) | [9] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC90: Minimum inhibitory concentration for 90% of isolates; GM MIC: Geometric Mean Minimum Inhibitory Concentration.

Table 2: Pharmacokinetic Properties of Selected THF-Containing Drugs

| Drug | Administration | Elimination Half-life (t1/2) | Volume of Distribution (Vd) | Clearance | Protein Binding | Bioavailability | Citation |

| Darunavir (with Ritonavir) | Oral | ~15 hours | - | - | ~95% | ~82% (with ritonavir) | [12][13] |

| Eribulin | Intravenous | ~40 hours | 43-114 L/m² | 1.16-2.42 L/hr/m² | 49-65% | N/A | [14][15][16] |

| Posaconazole (oral suspension) | Oral | ~35 hours | Large (suggests extensive tissue distribution) | - | >95% | 8% to 47% | [17][18] |

Signaling Pathways and Mechanisms of Action

The THF moiety is often integral to the pharmacophore of a drug, directly participating in the interactions that modulate a specific biological pathway. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for three prominent THF-containing drugs.

HIV-1 Protease Inhibition by Darunavir

Darunavir is a potent inhibitor of HIV-1 protease, an enzyme crucial for the maturation of the virus. The bis-tetrahydrofuran (bis-THF) moiety of darunavir is a key structural feature that forms strong hydrogen bonds with the backbone of the protease's active site, particularly with aspartate residues Asp29 and Asp30. This high-affinity binding blocks the protease from cleaving viral polyproteins, resulting in the production of immature, non-infectious virions.

Caption: HIV-1 lifecycle and the inhibitory action of Darunavir.

Microtubule Disruption by Eribulin

Eribulin, a synthetic analog of a marine natural product, exerts its anticancer effects by inhibiting microtubule dynamics. Unlike other microtubule-targeting agents, eribulin does not affect microtubule shortening but suppresses their growth. This leads to the sequestration of tubulin into nonproductive aggregates, G2/M cell cycle arrest, and ultimately, apoptosis through mitotic catastrophe. The complex structure of eribulin, which includes a THF moiety, is essential for its unique mechanism of action. Furthermore, eribulin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer and contributes to drug resistance.

Caption: Dual mechanism of action of Eribulin.

Fungal Ergosterol Biosynthesis and Hedgehog Pathway Inhibition by Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[15][19] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[18][20] By blocking its synthesis, posaconazole disrupts membrane integrity, leading to fungal cell death. Interestingly, posaconazole has also been shown to inhibit the Hedgehog (Hh) signaling pathway at the level of the Smoothened (SMO) receptor, a pathway implicated in certain cancers like basal cell carcinoma.[21] This dual activity highlights the potential for drug repositioning.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. escholarship.org [escholarship.org]

- 7. Pharmacokinetics and Pharmacodynamics of Posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Posaconazole susceptibility testing against Candida species: comparison of broth microdilution and E-test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reference.medscape.com [reference.medscape.com]

- 15. drugs.com [drugs.com]

- 16. cancercareontario.ca [cancercareontario.ca]

- 17. journals.asm.org [journals.asm.org]

- 18. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 21. Pharmacokinetics of Once-Daily Darunavir-Ritonavir and Atazanavir-Ritonavir over 72 Hours following Drug Cessation - PMC [pmc.ncbi.nlm.nih.gov]

The Aniline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An in-depth technical guide for researchers, scientists, and drug development professionals.

The aniline scaffold, a deceptively simple aromatic amine, stands as a titan in the field of medicinal chemistry. Its enduring presence, from the dawn of synthetic pharmaceuticals to the cutting edge of targeted therapies, underscores its remarkable versatility and privileged nature in drug design. This technical guide provides a comprehensive exploration of the multifaceted role of the aniline moiety, delving into its fundamental properties, widespread applications, and the critical experimental methodologies that underpin its use in the development of novel therapeutic agents.

Physicochemical Properties and Privileged Status

Aniline's utility in medicinal chemistry is deeply rooted in its unique electronic and structural characteristics. The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring, which modulates its basicity and reactivity. This electron-rich nature makes the aromatic ring susceptible to electrophilic substitution, allowing for facile functionalization to explore a vast chemical space.

The amino group is a key hydrogen bond donor and acceptor, enabling crucial interactions with biological targets such as enzymes and receptors.[1] Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions within protein binding pockets. The ability to readily modify the substitution pattern on the aniline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of lead optimization.[2]

The prevalence of the aniline scaffold in pharmaceuticals is a testament to its "privileged" status. An analysis of the top-selling drugs reveals a significant representation of aniline-containing molecules. For instance, in 2018, 48 of the 200 top-selling drugs contained an aniline motif.[3][4] A search of the ChEMBL database identified 187 FDA-approved drugs containing at least one aniline in their chemical structures.[5][6]

Table 1: Prevalence of the Aniline Scaffold in FDA-Approved Drugs

| Year/Period | Number/Percentage of Aniline-Containing Drugs | Source |

| 2018 | 48 of the top 200 selling drugs (24%) | [3][4] |

| Pre-2024 | 187 FDA-approved drugs identified in the ChEMBL database | [5][6] |

Therapeutic Applications of Aniline Derivatives

The structural simplicity and synthetic tractability of the aniline core have enabled its incorporation into a wide array of drugs targeting diverse diseases.

Oncology: A Pillar in Cancer Therapy

Aniline derivatives are particularly prominent in oncology, forming the backbone of numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[2] The anilinoquinazoline and anilinopyrimidine scaffolds are quintessential examples, serving as the core for many tyrosine kinase inhibitors (TKIs).[2]

A notable example is Gefitinib , an EGFR inhibitor used in the treatment of non-small cell lung cancer. The 4-anilinoquinazoline core of gefitinib mimics the adenine portion of ATP, enabling it to bind to the ATP-binding site of the EGFR kinase domain and inhibit its activity.

Table 2: Structure-Activity Relationship of Aniline-Based Kinase Inhibitors

| Aniline Derivative | Target Kinase | IC50 (nM) |

| Ponatinib | BCR-ABL | 0.37 |

| BCR-ABL T315I | 2.0 | |

| VEGFR2 | 1.5 | |

| FGFR1 | 2.2 | |

| SRC | 5.4 | |

| Nilotinib | BCR-ABL | 20 |

| BCR-ABL T315I | >3000 | |

| Gefitinib | EGFR | 2-37 |

Antimicrobial Agents: The Legacy of Sulfa Drugs

The history of aniline derivatives in medicine is intrinsically linked to the discovery of sulfonamides, the first class of synthetic antimicrobial agents.[7] Sulfanilamide , a structural analog of para-aminobenzoic acid (PABA), acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7] This disruption of a vital metabolic pathway leads to the inhibition of bacterial growth.

Analgesic and Anti-inflammatory Agents

One of the most widely used drugs in the world, paracetamol (acetaminophen), is a derivative of aniline.[8] While its exact mechanism of action is still debated, it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.

Metabolic Considerations and Bioisosteric Replacement

Despite their therapeutic successes, anilines are recognized as a "structural alert" in medicinal chemistry due to their propensity for metabolic bioactivation.[3][4] Cytochrome P450-mediated oxidation of the aniline motif can lead to the formation of reactive metabolites, such as nitrosoarenes and quinone-imines.[4][9] These electrophilic species can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[3][9]

This metabolic liability has driven the development of bioisosteric replacement strategies, where the aniline moiety is replaced with other functional groups that mimic its essential properties while possessing improved metabolic stability. Saturated carbocycles, such as bicyclo[1.1.1]pentane (BCP), have emerged as promising non-aromatic bioisosteres for the aniline ring.[3][4]

Table 3: Pharmacokinetic Parameters of Selected Aniline-Containing Drugs

| Drug | Half-life (t½) | Bioavailability (%) | Primary Metabolism |

| Aniline | 3.2 h (rat, oral) | ~50% (human) | N-hydroxylation, Acetylation |

| Paracetamol | 1.5-2.5 h | ~88% (oral) | Glucuronidation, Sulfation, CYP-mediated oxidation |

| Sulfanilamide | ~7-9 h | Readily absorbed | Acetylation |

| Gefitinib | ~48 h | ~60% (oral) | CYP3A4-mediated oxidation |

Experimental Protocols

The synthesis and evaluation of aniline derivatives involve a range of standard and specialized experimental procedures.

General Synthesis of Sulfanilamide from Aniline

This protocol outlines the synthesis of the parent sulfa drug, sulfanilamide, from aniline.

-

Acetylation of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the amino group from oxidation in the subsequent step.

-

Chlorosulfonation of Acetanilide: The acetanilide is treated with chlorosulfonic acid to introduce the chlorosulfonyl group (-SO2Cl) at the para position of the aromatic ring.

-

Amination: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia to replace the chlorine atom and form the sulfonamide.

-

Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield sulfanilamide.

Synthesis of Gefitinib (A 4-Anilinoquinazoline EGFR Inhibitor)

A common synthetic route to gefitinib involves the following key steps:

-

Preparation of the Quinazoline Core: This is often achieved through the cyclization of an appropriately substituted anthranilic acid derivative with formamide or a similar reagent.

-

Chlorination: The 4-hydroxy group of the quinazolinone is converted to a chloro group, typically using thionyl chloride or phosphorus oxychloride, to create a reactive intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is reacted with the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) to form the crucial anilinoquinazoline linkage.

-

Side Chain Introduction: The morpholino side chain is typically introduced via alkylation of a phenolic precursor at the 6-position of the quinazoline ring.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of an aniline derivative against a specific protein kinase.

-

Reagents and Setup: A reaction mixture is prepared containing the kinase enzyme, a specific peptide substrate, ATP, and a suitable buffer in a 96- or 384-well plate.

-

Inhibitor Addition: The aniline-based test compound is added to the wells at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.

-

Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays (e.g., TR-FRET): Using a labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is commonly used to assess the cytotoxic or cytostatic effects of aniline derivatives on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the aniline derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Key Pathways and Workflows

Signaling Pathways

Aniline derivatives frequently target key nodes in cellular signaling cascades. The following diagrams illustrate two such pathways.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: p38 MAPK signaling pathway and its inhibition.

Experimental and Logical Workflows

The discovery and development of new aniline-based drugs follow a structured workflow.

Caption: General workflow for aniline derivative drug discovery.

Conclusion

The aniline scaffold, with its rich history and continued prominence, remains an indispensable tool in the medicinal chemist's armamentarium. Its inherent versatility, coupled with a deep understanding of its structure-activity relationships and metabolic liabilities, has enabled the development of a multitude of life-saving and life-enhancing drugs. As our understanding of disease biology deepens and new molecular targets are identified, the rational design and synthesis of novel aniline derivatives are poised to deliver the next generation of innovative medicines. The combination of established synthetic methodologies with modern drug discovery platforms ensures that aniline and its derivatives will remain at the forefront of the quest for new and improved treatments for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

Potential Therapeutic Targets for Tetrahydrofuran-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it a valuable component in the design of molecules targeting a range of biological entities.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of THF-containing compounds, with a focus on their mechanisms of action, relevant signaling pathways, quantitative data, and detailed experimental protocols. The U.S. Food and Drug Administration (FDA) has approved 13 drugs containing the THF nucleus for various clinical diseases, including Terazosin and Darunavir.[1][4][5]

Anticancer Therapeutics

Tetrahydrofuran-containing compounds have demonstrated significant potential in oncology, primarily through the disruption of fundamental cellular processes required for cancer cell proliferation and survival. Two prominent examples are the natural product class of Annonaceous acetogenins and the synthetic macrocyclic ketone, Eribulin.

Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)

Compound Class: Annonaceous Acetogenins

Annonaceous acetogenins, a family of polyketides isolated from plants of the Annonaceae family, are potent inhibitors of mitochondrial complex I.[6][7][8][9] This enzyme complex is the first and largest of the five complexes in the mitochondrial electron transport chain and plays a crucial role in cellular energy production (ATP synthesis) through oxidative phosphorylation.

Mechanism of Action: Annonaceous acetogenins bind to complex I, inhibiting the oxidation of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone.[7][9] This blockade of the electron transport chain leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).[10][11] Cancer cells, with their high metabolic rate, are particularly vulnerable to the disruption of cellular energy production, making complex I an attractive target for anticancer therapy.[6]

Signaling Pathway: Inhibition of mitochondrial complex I by Annonaceous acetogenins triggers the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[10] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[12]

Visualization of Mitochondrial Complex I Inhibition Pathway:

Caption: Signaling pathway of apoptosis induction by Annonaceous acetogenins.

Quantitative Data:

| Compound | Cell Line | IC50 | Reference |

| Squamocin | U-937 (histiocytic lymphoma) | 3.9 ± 1.1 µg/mL | [13] |

| Cherimolin-1 | U-937 (histiocytic lymphoma) | 3.8 ± 1.1 µg/mL | [13] |

| Annonacin | U-937 (histiocytic lymphoma) | 3.5 ± 1.1 µg/mL | [13] |

| AA005 (mimetic) | HCT116 (colon) | 0.21 ± 0.03 µM | [14] |

| AA005 (mimetic) | HT29 (colon) | 0.19 ± 0.02 µM | [14] |

| AA005 (mimetic) | LOVO (colon) | 0.25 ± 0.04 µM | [14] |

| Bullatacin | MCF-7 (breast) | <10⁻¹² µg/mL | |

| Asimicin | HT-29 (colon) | 3.3 x 10⁻¹¹ µg/mL |

Experimental Protocol: Mitochondrial Complex I Activity Assay

This protocol is adapted from methods used to assess the inhibition of NADH-ubiquinone oxidoreductase activity.

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., HCT116, HT29) in appropriate media and conditions.

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of the Annonaceous acetogenin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Mitochondrial Isolation (Optional but recommended for specificity):

-

Harvest cells and perform mitochondrial isolation using a commercially available kit or standard differential centrifugation methods.

-

-

Complex I Activity Measurement:

-

The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

-

Prepare an assay buffer containing potassium phosphate buffer, magnesium chloride, and bovine serum albumin.

-

Add isolated mitochondria or cell lysate to the assay buffer in a 96-well plate.

-

Initiate the reaction by adding NADH.

-

Measure the absorbance at 340 nm kinetically over several minutes using a microplate reader.

-

To confirm that the activity is specific to complex I, perform a parallel measurement in the presence of a known complex I inhibitor, such as rotenone.

-

The rate of NADH oxidation is proportional to complex I activity.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation for each condition.

-

Determine the percentage of inhibition of complex I activity by the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Target: Microtubules